2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride
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Overview
Description
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride is a coordination compound that features a central iron(II) ion coordinated to a pyridine ligand substituted with imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride typically involves the reaction of 2,6-diacetylpyridine with 4-iodo-2,6-dimethylaniline to form the bis-imine ligand. This ligand is then reacted with iron(II) chloride to form the final coordination compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the imine bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride can undergo various chemical reactions, including:
Oxidation and Reduction: The iron center can participate in redox reactions, altering its oxidation state.
Substitution: The imine and pyridine ligands can be substituted under certain conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methylalumoxane (MAO) and trimethylaluminum (TMA), which are often used as cocatalysts in polymerization reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in polymerization reactions, the primary product would be the polymer formed from the monomer being polymerized.
Scientific Research Applications
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly for the polymerization of ethylene.
Material Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of iron(II) with imine and pyridine ligands.
Mechanism of Action
The mechanism by which 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride exerts its catalytic effects involves the coordination of the iron center to the monomer, followed by the activation of the monomer through interaction with the cocatalyst. This activation facilitates the polymerization process, leading to the formation of the polymer chain .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(imino)pyridine iron(II) chloride: Similar in structure but without the iodine substituents.
2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine iron(II) chloride: Another coordination compound with different substituents on the pyridine ligand.
Uniqueness
The presence of the iodine substituents in 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride can influence its reactivity and stability, potentially offering unique catalytic properties compared to similar compounds.
Properties
IUPAC Name |
dichloroiron;N-(4-iodo-2,6-dimethylphenyl)-1-[6-[N-(4-iodo-2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25I2N3.2ClH.Fe/c1-14-10-20(26)11-15(2)24(14)28-18(5)22-8-7-9-23(30-22)19(6)29-25-16(3)12-21(27)13-17(25)4;;;/h7-13H,1-6H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRKKUIRWCKIGM-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3C)I)C)C)C)I.Cl[Fe]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2FeI2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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